molecular formula C19H15ClN6O B2638693 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-19-4

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No. B2638693
CAS RN: 881073-19-4
M. Wt: 378.82
InChI Key: XIJBQLNLDGUQKJ-UHFFFAOYSA-N
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Description

“N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is considered a bioisostere of natural purine and has been the focus of many biological and pharmacological studies .


Synthesis Analysis

The synthesis of compounds with the pyrazolo[3,4-d]pyrimidine scaffold has been achieved under various conditions. For instance, one method involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . Another approach uses ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Anticancer Activity

A variety of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For instance, novel pyrazolopyrimidines were found to have cytotoxic effects against cancer cell lines, such as HCT-116 (colorectal) and MCF-7 (breast cancer), indicating their potential as anticancer agents (Rahmouni et al., 2016). Another study on pyrazolopyrimidine derivatives demonstrated antiproliferative activity against various cancer cell lines, highlighting the role of these compounds in inhibiting key growth factor receptors (Bakr & Mehany, 2016).

Anti-inflammatory and Analgesic Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and studied for their anti-inflammatory and analgesic properties. These compounds exhibited significant activity, suggesting their utility in developing non-steroidal anti-inflammatory drugs (NSAIDs) that could potentially offer a lower risk of gastrointestinal side effects (Auzzi et al., 1983).

Antimicrobial and Antimalarial Activities

Research into pyrazolo[3,4-d]pyrimidine derivatives also extends to antimicrobial and antimalarial activities. For example, some newly synthesized pyrazolopyrimidine compounds demonstrated antimicrobial activity against various bacterial and fungal strains, offering a basis for developing new antimicrobial agents (Abunada et al., 2008). Additionally, 4-acylhydrazone-5-pyrazolones and their metal complexes were evaluated for in vitro antimalarial activity, with promising results indicating potential applications in antimalarial drug development (Shaikh et al., 2021).

Future Directions

The future directions for research on “N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . The development of new synthesis methods could also be a focus .

properties

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O/c1-12-7-8-14(20)9-16(12)26-18-15(10-23-26)17(21-11-22-18)24-25-19(27)13-5-3-2-4-6-13/h2-11H,1H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBQLNLDGUQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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